molecular formula C19H27NO3S B12199143 (Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine

(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine

Cat. No.: B12199143
M. Wt: 349.5 g/mol
InChI Key: BUGGNJBSARBKHF-UHFFFAOYSA-N
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Description

(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound that features a tert-butyl group, a pentyloxy group attached to a naphthalene ring, and a sulfonylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the naphthyl sulfonyl chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

    Introduction of the pentyloxy group: The naphthyl sulfonyl chloride is then reacted with pentanol in the presence of a base to form the pentyloxynaphthyl sulfonyl chloride.

    Formation of the sulfonylamine: The pentyloxynaphthyl sulfonyl chloride is reacted with tert-butylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or sulfide derivatives.

Scientific Research Applications

(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamine group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The tert-butyl and pentyloxy groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylsulfinamide: Known for its use in asymmetric synthesis.

    Pentyloxynaphthalene derivatives: Used in various organic synthesis applications.

    Sulfonylamines: A broad class of compounds with diverse applications in chemistry and biology.

Uniqueness

(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H27NO3S

Molecular Weight

349.5 g/mol

IUPAC Name

N-tert-butyl-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C19H27NO3S/c1-5-6-9-14-23-17-12-13-18(16-11-8-7-10-15(16)17)24(21,22)20-19(2,3)4/h7-8,10-13,20H,5-6,9,14H2,1-4H3

InChI Key

BUGGNJBSARBKHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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